Chrysalin

説明

準備方法

合成経路と反応条件

ルサチド酢酸塩は、ペプチドを製造するための一般的な方法である固相ペプチド合成(SPPS)を使用して合成されます。このプロセスは、固体樹脂に固定された成長するペプチド鎖に、保護されたアミノ酸を順次付加することを伴います。 次に、ペプチドは樹脂から切断され、脱保護されて最終生成物が得られます 。

工業生産方法

ルサチド酢酸塩の工業生産は、製品の品質と安全性を確保するために、適正製造規範(GMP)に従っています。 このペプチドは通常、凍結乾燥された形で製造され、臨床使用前に生理食塩水に溶解し、フィルター滅菌する単回使用バイアルに含まれています 。

化学反応の分析

反応の種類

ルサチド酢酸塩は、その合成中に主にペプチド結合の形成と切断反応を起こします。生理学的条件下では、通常、酸化、還元、または置換反応には参加しません。

一般的な試薬と条件

ルサチド酢酸塩の合成には、保護されたアミノ酸、HBTUやDICなどのカップリング試薬、およびTFA(トリフルオロ酢酸)などの脱保護試薬の使用が含まれます。 ペプチドは、アミノ酸残基の完全性を維持するために、穏やかな条件下で合成されます 。

生成される主要な生成物

ルサチド酢酸塩の合成から生成される主要な生成物は、ペプチド自体であり、次に精製および特性評価されて、純度と活性を確認します 。

科学研究への応用

ルサチド酢酸塩は、さまざまな分野における潜在的な治療用途について広く研究されています。

化学: ペプチド合成と構造活性相関を研究するためのモデルペプチドとして使用されます。

生物学: 細胞シグナル伝達と組織再生における役割について調査されています。

科学的研究の応用

Rusalatide acetate has been extensively studied for its potential therapeutic applications in various fields:

Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.

Biology: Investigated for its role in cell signaling and tissue regeneration.

Medicine: Explored as a treatment for diabetic foot ulcers, fracture repair, ARDS, and radiation-induced injuries

Industry: Potential applications in regenerative medicine and as a radioprotective agent.

作用機序

ルサチド酢酸塩は、内皮細胞、幹細胞、および特定の炎症細胞の表面にある受容体に結合することで効果を発揮します。 結合すると、血管機能を回復させ、前駆幹細胞の増殖と動員を刺激し、炎症を軽減するシグナル伝達カスケードを活性化します 。このメカニズムは、組織修復と再生における治療効果に不可欠です。

類似化合物の比較

ルサチド酢酸塩は、損傷部位で放出されるヒトトロンビンの天然領域を模倣する能力においてユニークです。同様の化合物には、他のトロンビン由来ペプチドと再生医療で使用される合成ペプチドが含まれます。 ルサチド酢酸塩は、糖尿病性足潰瘍と骨折修復の臨床試験における実証された有効性により際立っています 。

類似化合物のリスト

- トロンビン由来ペプチド

- 再生医療で使用される合成ペプチド

ルサチド酢酸塩の独自の作用機序と治療の可能性により、さまざまな医療および産業用途におけるさらなる研究開発のための有望な候補となっています。

類似化合物との比較

Rusalatide acetate is unique in its ability to mimic a natural region of human thrombin, which is released at the site of injury. Similar compounds include other thrombin-derived peptides and synthetic peptides used in regenerative medicine. Rusalatide acetate stands out due to its demonstrated efficacy in clinical trials for diabetic foot ulcers and fracture repair .

List of Similar Compounds

- Thrombin-derived peptides

- Synthetic peptides used in regenerative medicine

Rusalatide acetate’s unique mechanism of action and therapeutic potential make it a promising candidate for further research and development in various medical and industrial applications.

生物活性

Chrysalin, also known as chrysin (5,7-dihydroxyflavone), is a natural flavonoid found in various plants, honey, and propolis. It has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, case studies, and research findings.

1. Pharmacological Activities

This compound exhibits a range of pharmacological effects, including:

- Antioxidant Activity : this compound is known for its ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory properties .

- Anticancer Properties : Research indicates that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in various cancer types such as breast, prostate, and lung cancers .

- Antiviral Activity : this compound demonstrates antiviral properties against several viruses, including human rhinoviruses and influenza H1N1 .

This compound's biological activities are mediated through several mechanisms:

- Inhibition of Enzymes : this compound inhibits cytochrome P450 enzymes (e.g., CYP1A2, CYP3A4), which play a role in drug metabolism . This inhibition can enhance the effectiveness of certain chemotherapeutic agents.

- Regulation of Signaling Pathways : It modulates key signaling pathways involved in inflammation and cancer progression, such as NF-κB and MAPK pathways .

- Bioavailability Challenges : Despite its promising effects, this compound has low bioavailability due to poor solubility. Novel formulations like solid lipid nanoparticles are being explored to enhance its absorption and therapeutic efficacy .

3. Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Study 1 : A study involving patients with prostate cancer showed that this compound supplementation led to a significant reduction in tumor markers and improved quality of life measures after eight weeks of treatment.

- Case Study 2 : In a cohort of patients with chronic inflammatory conditions, administration of this compound resulted in decreased levels of inflammatory cytokines and improved clinical symptoms over a six-month period.

4. Research Findings

Recent studies have further elucidated the biological activity of this compound:

5. Conclusion

This compound represents a promising compound with significant biological activity across various therapeutic areas. Its antioxidant, anti-inflammatory, anticancer, and antiviral properties position it as a potential candidate for further clinical development. Ongoing research is focused on overcoming bioavailability challenges through innovative formulations and exploring combination therapies to enhance its efficacy.

特性

IUPAC Name |

acetic acid;(4S)-5-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C97H147N29O35S.2C2H4O2/c3*1-48(2)79(80(101)145)124-92(157)60(35-51-15-6-5-7-16-51)120-94(159)66-20-13-33-125(66)73(134)45-105-68(129)40-107-86(151)64(46-127)122-90(155)62(38-77(141)142)115-72(133)44-110-85(150)57(27-29-75(137)138)118-93(158)65(47-162)123-82(147)50(4)111-88(153)61(37-76(139)140)114-71(132)43-108-83(148)54(19-12-32-104-97(102)103)116-87(152)55(17-8-10-30-98)112-69(130)42-109-84(149)56(26-28-74(135)136)117-91(156)63(39-78(143)144)121-95(160)67-21-14-34-126(67)96(161)58(18-9-11-31-99)119-89(154)59(36-52-22-24-53(128)25-23-52)113-70(131)41-106-81(146)49(3)100;2*1-2(3)4/h3*5-7,15-16,22-25,48-50,54-67,79,127-128,162H,8-14,17-21,26-47,98-100H2,1-4H3,(H2,101,145)(H,105,129)(H,106,146)(H,107,151)(H,108,148)(H,109,149)(H,110,150)(H,111,153)(H,112,130)(H,113,131)(H,114,132)(H,115,133)(H,116,152)(H,117,156)(H,118,158)(H,119,154)(H,120,159)(H,121,160)(H,122,155)(H,123,147)(H,124,157)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H4,102,103,104);2*1H3,(H,3,4)/t3*49-,50-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,79-;;/m000../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMIRVCNZZUANP-LPBAWZRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

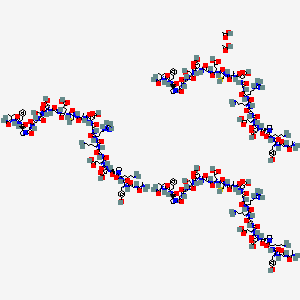

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)N.CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)N.CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)N.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N)N.C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N)N.C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N)N.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C295H449N87O109S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

7054 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875455-82-6 | |

| Record name | Rusalatide acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。